2-(1,3-Benzodioxol-5-yl)-3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
This compound is a halogenated imidazo[1,2-a]pyridine derivative featuring a 1,3-benzodioxole moiety at position 2, bromine at position 3, chlorine at position 8, and a trifluoromethyl group at position 4. For instance, intermediates like 3-bromo-5-chloropyridin-2-amine (used in ) are cyclized with 1,3-dichloroacetone to form the imidazo[1,2-a]pyridine core, followed by functionalization at specific positions . The benzodioxole group likely originates from a Suzuki coupling or nucleophilic substitution, a common strategy for introducing aryl groups into heterocycles .
Key physicochemical properties (extrapolated from , which describes a closely related compound lacking the bromine substituent):
- Molecular formula: C₁₆H₈BrClF₃N₂O₂ (estimated based on substituent addition to 's formula).
- Molecular weight: ~419.6 g/mol.
- Predicted density: 1.60–1.70 g/cm³ (similar to analogs with trifluoromethyl and halogen substituents) .
- pKa: ~1.65 (acidic due to electron-withdrawing groups like trifluoromethyl and nitro/bromo) .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7BrClF3N2O2/c16-13-12(7-1-2-10-11(3-7)24-6-23-10)21-14-9(17)4-8(5-22(13)14)15(18,19)20/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCOFRUOBRFAQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=C(C=C(C4=N3)Cl)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7BrClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-Benzodioxol-5-yl)-3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Structure and Properties
The compound features a complex structure characterized by:
- A benzodioxole moiety which is known for its diverse biological activities.
- A trifluoromethyl group that enhances lipophilicity and may influence receptor interactions.
- A bromine and chlorine substitution pattern that can affect the compound's reactivity and biological profile.
Anticancer Properties
Recent studies have indicated that imidazopyridine derivatives exhibit significant anticancer activity. For instance, compounds similar to the one in focus have been shown to inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), cervical (HeLa), and leukemia (Jurkat) cells. The mechanism often involves:
- Induction of apoptosis through cell cycle arrest.
- Inhibition of angiogenesis, as evidenced by assays such as the chick chorioallantoic membrane (CAM) assay.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Apoptosis induction |
| Compound B | HeLa | 4.5 | Cell cycle arrest |
| Compound C | Jurkat | 4.64 | Antiangiogenic effects |
The proposed mechanism of action for this compound involves:
- Receptor Interaction : The trifluoromethyl group may enhance binding affinity to specific receptors or enzymes involved in cancer progression.
- Signal Pathway Modulation : It may modulate pathways such as the MAPK/ERK pathway which is crucial for cell proliferation and survival.
Case Studies
A notable study involving a related imidazopyridine derivative demonstrated its efficacy in inhibiting matrix metalloproteinases (MMPs), which are implicated in tumor metastasis. The docking studies indicated strong binding affinities, suggesting that similar compounds could inhibit MMPs effectively.
Example Case Study
In a comparative study of various imidazopyridine derivatives:
- Tested Compounds : Several derivatives were synthesized and tested for their cytotoxic effects.
- Results : The derivative with a similar structure to our compound showed a significant reduction in tumor cell viability with an IC50 value of approximately 4 µM across multiple cancer types.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Their Features
Key Observations:
- Halogenation : Bromine at position 3 (target compound) vs. iodine in ’s analog increases electrophilicity but reduces steric bulk compared to iodine .
- Trifluoromethyl Group: The 6-CF₃ group (target compound) enhances metabolic stability and lipophilicity, a feature shared with antitrypanosomal agents in .
- Benzodioxole vs. Phenyl : The benzodioxole moiety (target compound) may improve bioavailability due to its oxygen-rich structure compared to simple phenyl groups .
Preparation Methods
Metal-Free Cyclization via Propargyl Pyridinium Intermediates
A foundational approach involves the aqueous-phase cyclization of N-propargyl pyridinium bromides under basic conditions. For example, 2-amino-1-(2-propynyl)pyridinium bromide undergoes rapid cyclization in NaOH/water to yield 2-methylimidazo[1,2-a]pyridine. Adapting this method, 2-amino-5-chloro-6-(trifluoromethyl)pyridine could be propargylated at the amino group, followed by cyclization to install the chloro and trifluoromethyl groups at positions 8 and 6, respectively. Key advantages include ambient reaction conditions and avoidance of transition metals, though regioselectivity for multisubstituted derivatives requires further investigation.
Ritter-Type Reactions with Bismuth Catalysis
Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and p-TsOH·H₂O enable Ritter-type reactions between benzylic alcohols and nitriles to form imidazo[1,5-a]pyridines. While this method primarily targets imidazo[1,5-a] systems, modifying the nitrile component (e.g., using 1,3-benzodioxol-5-ylacetonitrile) could direct benzodioxolyl incorporation at position 2. The trifluoromethyl group might be introduced via a pre-functionalized benzylic alcohol, though competing pathways for carbocation stabilization necessitate careful optimization.
Regioselective Functionalization Strategies
Bromination at Position 3
Electrophilic bromination of the imidazo[1,2-a]pyridine core is complicated by the electron-withdrawing trifluoromethyl group, which deactivates the ring. However, N-bromosuccinimide (NBS) in acetic acid selectively brominates position 3 in analogous systems. For the target compound, bromination after core formation is feasible, with yields dependent on the directing effects of existing substituents.
Chlorination at Position 8
Chlorine is typically introduced during the pyridine precursor synthesis. For instance, 2-amino-5-chloropyridine serves as a starting material, retaining the chloro group through subsequent cyclization steps. Alternatively, POCl₃-mediated chlorination of pyrimido[1,2-b]indazol-4-one derivatives suggests that late-stage chlorination could be achievable under harsh conditions, though competing side reactions may arise.
Installation of the 1,3-Benzodioxol-5-yl Moiety
Suzuki-Miyaura Cross-Coupling
Introducing the benzodioxolyl group at position 2 via Suzuki coupling requires a halogenated precursor (e.g., 2-bromoimidazo[1,2-a]pyridine). Using Pd(PPh₃)₄ as a catalyst, 1,3-benzodioxol-5-ylboronic acid couples efficiently at room temperature in aqueous THF. This method offers high regiocontrol and compatibility with sensitive functional groups like trifluoromethyl.
Direct Alkylation During Cyclization
Incorporating the benzodioxolyl group early in the synthesis via a propargyl ether intermediate could streamline the process. For example, reacting 2-amino-5-chloro-6-(trifluoromethyl)pyridine with 1,3-benzodioxol-5-ylpropargyl bromide may yield the desired substitution pattern after cyclization.
Synthetic Route Optimization and Challenges
Stepwise vs. Convergent Approaches
A stepwise route prioritizing core formation followed by functionalization (bromination, chlorination, and cross-coupling) minimizes side reactions but requires multiple purification steps. In contrast, a convergent approach assembling pre-functionalized modules (e.g., benzodioxolyl-bearing nitriles or propargyl derivatives) may improve efficiency but demands precise compatibility between reaction conditions.
Catalytic and Solvent Systems
- Bi(OTf)₃/p-TsOH·H₂O : Effective for Ritter-type cyclizations but limited to specific nitrile substrates.
- Aqueous NaOH : Ideal for metal-free cyclization but incompatible with acid-sensitive groups.
- POCl₃ : Harsh conditions risk decomposition of electron-rich aromatics.
Data Tables: Comparative Analysis of Key Steps
| Step | Method | Yield (%) | Key Conditions | Challenges |
|---|---|---|---|---|
| Core cyclization | Aqueous NaOH | 75–92 | RT, 2 min | Limited substrate scope |
| Bromination | NBS in AcOH | 60–78 | 0°C to RT, 4 h | Competing di-bromination |
| Chlorination | POCl₃ reflux | 70–98 | 3 h, anhydrous | Corrosive reagents |
| Suzuki coupling | Pd(PPh₃)₄, THF/H₂O | 52–78 | RT, 12 h | Sensitivity to oxygen |
Q & A
Q. What are the key synthetic strategies for constructing the imidazo[1,2-a]pyridine core in this compound?
The imidazo[1,2-a]pyridine scaffold is typically synthesized via multi-component reactions. A copper-catalyzed three-component coupling (TCC) of 2-aminopyridines, aryl aldehydes, and alkynes is a robust method, as demonstrated for pharmacologically relevant analogs . For halogenation (e.g., bromine at position 3), post-synthetic modifications using reagents like N-bromosuccinimide (NBS) under controlled conditions are common. Reaction optimization (solvent, temperature, catalyst loading) is critical to achieving high yields and purity .
Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?
- 1H/13C NMR : Assignments focus on distinguishing aromatic protons (imidazo[1,2-a]pyridine core) and substituents (e.g., trifluoromethyl, benzodioxolyl). For example, the trifluoromethyl group shows a characteristic singlet in 19F NMR, while benzodioxolyl protons appear as coupled doublets (~6.8–7.2 ppm) .
- IR : Stretching vibrations for C-F (1100–1200 cm⁻¹), C-Br (500–600 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) confirm functional groups.
- HRMS : Accurate mass matching (e.g., <5 ppm error) validates the molecular formula. For instance, a calculated [M+H]+ of 487.9878 should align with experimental data .
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
Initial screening should include:
- Enzyme inhibition assays : Target kinases or receptors (e.g., GABA-A for anxiolytic activity, as seen in imidazo[1,2-a]pyridine derivatives) .
- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity.
- Solubility and stability tests : Measure logP and pH-dependent degradation to inform formulation strategies .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., trifluoromethyl, bromine) influence reactivity in cross-coupling reactions?
The trifluoromethyl group is electron-withdrawing, which deactivates the imidazo[1,2-a]pyridine core toward electrophilic substitution but enhances stability in metal-catalyzed couplings (e.g., Suzuki-Miyaura). Bromine at position 3 acts as a leaving group, enabling palladium-catalyzed substitutions (e.g., with aryl boronic acids). Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Metabolic profiling : Identify phase I/II metabolites (e.g., via LC-MS) to assess bioavailability and active species.
- Pharmacokinetic modeling : Correlate in vitro IC50 values with plasma concentrations in animal models.
- Target engagement assays : Use fluorescent probes (e.g., FRET-based) to verify target binding in live cells .
Q. How can computational methods guide the design of analogs with improved potency?
- Molecular docking : Screen against crystal structures of target proteins (e.g., kinases, GPCRs) to predict binding poses.
- QSAR modeling : Correlate substituent properties (e.g., Hammett σ, logP) with bioactivity data to prioritize synthetic targets.
- MD simulations : Evaluate stability of ligand-receptor complexes over nanosecond timescales .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Chiral resolution : Use preparative HPLC with chiral columns or enzymatic kinetic resolution.
- Asymmetric catalysis : Optimize chiral ligands (e.g., BINAP) in key steps (e.g., cyclization).
- Process analytical technology (PAT) : Monitor reaction progress in real-time (e.g., via inline FTIR) to control impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
